molecular formula C11H17N3O B2692862 2-amino-N-tert-butylbenzohydrazide CAS No. 866157-45-1

2-amino-N-tert-butylbenzohydrazide

Cat. No.: B2692862
CAS No.: 866157-45-1
M. Wt: 207.277
InChI Key: NTETXJDXPSPKOP-UHFFFAOYSA-N
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Description

2-amino-N-tert-butylbenzohydrazide is an organic compound with the molecular formula C11H17N3O It is a hydrazide derivative, characterized by the presence of an amino group and a tert-butyl group attached to the benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-tert-butylbenzohydrazide typically involves the reaction of methyl 4-tert-butylbenzoate with hydrazine hydrate in methanol. The process begins with the refluxing of 4-tert-butylbenzoic acid in methanol in the presence of concentrated sulfuric acid to form methyl 4-tert-butylbenzoate. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-tert-butylbenzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and other electrophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

2-amino-N-tert-butylbenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-tert-butylbenzohydrazide involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site .

Comparison with Similar Compounds

    N′-Benzylidene-4-tert-butylbenzohydrazide: This compound shares a similar hydrazide structure but with a benzylidene group instead of an amino group.

    N-tert-butylbenzohydrazide: Lacks the amino group present in 2-amino-N-tert-butylbenzohydrazide.

Uniqueness: this compound is unique due to the presence of both an amino group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-amino-N-tert-butylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(2,3)14(13)10(15)8-6-4-5-7-9(8)12/h4-7H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTETXJDXPSPKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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